molecular formula C7H5BrFNO B1597860 N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 202865-65-4

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B1597860
CAS No.: 202865-65-4
M. Wt: 218.02 g/mol
InChI Key: JXINJMATTXHEET-UHFFFAOYSA-N
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Description

N-[(5-Bromo-2-fluorophenyl)methylidene]hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) conjugated to a substituted benzylidene moiety. The compound features a 5-bromo-2-fluorophenyl group, which imparts distinct electronic and steric properties due to the electron-withdrawing bromo and fluoro substituents. Such compounds are typically synthesized via condensation reactions between hydroxylamine and substituted benzaldehydes under acidic or thermal conditions .

The bromo and fluoro substituents in this compound may enhance its stability and reactivity in cross-coupling reactions or as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINJMATTXHEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378377
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-65-4
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromo-2-fluorobenzaldehyde

The aldehyde precursor, 5-bromo-2-fluorobenzaldehyde, is typically synthesized by selective bromination of 2-fluorobenzaldehyde or fluorobenzene derivatives under controlled conditions. Bromination is performed to introduce bromine specifically at the 5-position of the aromatic ring, leveraging the directing effects of fluorine and the aldehyde group.

Typical conditions and reagents:

  • Bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Solvents such as dichloromethane or chloroform.
  • Temperature control to avoid polybromination (often 0–30 °C).
  • Use of catalysts or additives like dimethylformamide (DMF) to enhance regioselectivity.

This step yields 5-bromo-2-fluorobenzaldehyde with high regioselectivity and purity, suitable for subsequent oxime formation.

Condensation to Form N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

The critical step in preparing the target compound is the condensation of 5-bromo-2-fluorobenzaldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride. This reaction forms the oxime functional group (-C=NOH) by nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by dehydration.

Reaction conditions:

  • Solvent: Ethanol or aqueous ethanol is commonly used.
  • Base: Sodium acetate or similar mild base to neutralize hydrochloride and facilitate the reaction.
  • Temperature: Mild heating (often around 60–100 °C) or room temperature stirring for several hours.
  • Reaction time: Generally 4 to 8 hours to ensure complete conversion.
  • Purification: Recrystallization from ethanol or chromatographic techniques to isolate pure oxime.

Example procedure:

  • Dissolve 5-bromo-2-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol.
  • Add sodium acetate to maintain a slightly basic pH.
  • Stir the mixture at 60–80 °C for 6 hours.
  • Cool the reaction mixture and evaporate solvent under reduced pressure.
  • Recrystallize the residue from ethanol to obtain pure this compound.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination of 2-fluorobenzaldehyde Bromine or NBS, solvent (DCM/CHCl3), DMF additive 0–30 2–4 70–85 Regioselective bromination at 5-position
Oxime formation (condensation) 5-bromo-2-fluorobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol 60–80 4–8 75–90 Mild heating, recrystallization for purification

Research Findings and Optimization Notes

  • Regioselectivity: The presence of fluorine at the 2-position strongly directs bromination to the 5-position due to electronic effects, minimizing side products.
  • Reaction Efficiency: The condensation step proceeds efficiently under mild conditions, with sodium acetate serving as a suitable buffer to neutralize acid and promote oxime formation.
  • Purity: Slow evaporation and recrystallization yield high-purity crystalline oxime, confirmed by crystallographic studies.
  • Scalability: The method is amenable to scale-up, with industrial processes employing continuous flow reactors for bromination and condensation to improve yield and reproducibility.

Comparative Analysis with Similar Compounds

Compound Preparation Method Key Differences in Preparation
(E)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine Similar condensation of 3-bromo-2-fluorobenzaldehyde with hydroxylamine Positional isomer; similar reaction conditions but different regioselectivity in bromination
5-Bromo-2-chlorobenzaldehyde Bromination and chlorination of benzaldehyde derivatives Chlorine substitution requires different halogenation reagents and conditions

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine has been investigated for potential pharmacological properties. Its structural features allow it to act as a precursor for various bioactive compounds, which may exhibit anticancer or antimicrobial activities. For example, studies have shown that derivatives of similar oxime compounds can exhibit significant cytotoxicity against various cancer cell lines .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions enables the introduction of diverse functional groups, thus expanding its utility in synthetic organic chemistry. The oxime group can be oxidized to form nitro compounds or reduced to amines, making it versatile for further transformations.

Materials Science

In materials science, this compound is used in the synthesis of polymers and dyes. The unique properties conferred by the halogen substituents enhance the performance characteristics of these materials in various applications.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against specific cell lines. For instance, compounds derived from this oxime have shown promising results in inhibiting the proliferation of human liver hepatocellular carcinoma cells (HepG2) and other cancer types .

Case Study 2: Antimicrobial Properties

Another study focused on the antibacterial and antifungal activities of related hydroxylamine derivatives, revealing that certain modifications led to enhanced efficacy against common pathogens such as E. coli and S. aureus. These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylaldoximes share a common structural backbone but differ in substituent effects, which critically influence their physicochemical and functional properties. Below is a detailed comparison with structurally analogous compounds from the evidence:

Key Differences and Implications

The 4-nitro substituent in the analog provides strong electron withdrawal, which may increase acidity of the hydroxylamine proton, favoring deprotonation in catalytic cycles.

Synthetic Yields :

  • The trifluoromethyl-substituted analog achieved the highest yield (91%), likely due to the stability imparted by the CF₃ group during synthesis . The bromo-fluoro derivative’s yield is unreported but may be lower due to steric hindrance from ortho-substitution.

Crystallographic Behavior :

  • The pyrazole-pyrrole-phenyl derivative crystallizes with two molecules in the asymmetric unit, forming O–H···N hydrogen-bonded tetramers and C–H···π interactions . By contrast, halogenated arylaldoximes like the target compound are expected to exhibit distinct packing modes due to halogen bonding (C–Br···O/N).

Table 2: Functional and Crystallographic Properties

Property N-[(5-Bromo-2-fluorophenyl)methylidene]hydroxylamine N-[(4-Nitrophenyl)methylidene]hydroxylamine Pyrazole-Pyrrole Derivative
Hydrogen Bonding Likely O–H···X (X = Br, F) O–H···O (nitro group) O–H···N, C–H···π
Dihedral Angles 42.69–54.49° (pyrazole-phenyl)
Applications Precursor for carboximidoyl chlorides Nitro-reduction intermediates Ligand design, crystal engineering

Research Findings and Implications

  • Reactivity : Halogenated arylaldoximes are pivotal in synthesizing carboximidoyl chlorides, which are precursors to imidates and amidines . The bromo-fluoro derivative’s reactivity in such transformations remains unexplored but is expected to mirror nitro- and CF₃-substituted analogs.
  • Structural Analysis : Tools like SHELX and ORTEP-III (used in crystallographic studies of analogous compounds) are critical for resolving hydrogen-bonding networks and conformational flexibility .

Biological Activity

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

This compound exhibits unique interactions with cellular proteins and enzymes. Its ability to form complexes with transition metals such as copper (Cu), zinc (Zn), and mercury (Hg) is notable, influencing various biochemical pathways. This compound can inhibit specific enzymes involved in cell signaling, which leads to alterations in gene expression and cellular metabolism.

The primary mechanisms through which this compound exerts its effects include:

  • Metal Complex Formation : The compound forms stable complexes with metal ions that can modulate enzyme activity.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Gene Expression Modulation : By altering enzyme activities, it influences the expression of genes involved in various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been studied for its anticancer properties. Preliminary findings indicate that it may inhibit tumor cell proliferation through its action on specific signaling pathways. For instance, oxime derivatives have been reported to show significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

  • Cell Viability and Oxidative Stress : A study involving PC12 cells demonstrated that treatment with compounds similar to this compound reduced oxidative stress markers like malondialdehyde (MDA) and lactate dehydrogenase (LDH). This suggests a protective role against oxidative damage, potentially through the activation of the Nrf2 pathway .
  • Antimicrobial Activity Evaluation : In a comparative study, several derivatives of hydroxylamines were assessed for their antimicrobial efficacy against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that these compounds significantly inhibited biofilm formation and exhibited bactericidal activity at low concentrations .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cells
Oxidative StressReduction of MDA and LDH

Q & A

Basic: What are the recommended methods for synthesizing N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine?

Answer:
The compound can be synthesized via condensation reactions between hydroxylamine and substituted benzaldehyde derivatives. For example:

  • Step 1: React 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux.
  • Step 2: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to isolate the Schiff base product.
  • Step 3: Purify via recrystallization or column chromatography. Similar methodologies are described for structurally analogous compounds like ethyl-substituted hydroxylamine derivatives .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (XRD) is the primary method. Key steps include:

  • Crystallization: Grow single crystals using slow evaporation or vapor diffusion.
  • Data Collection: Use a diffractometer (e.g., Bruker D8) to measure reflection intensities.
  • Refinement: Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O—H···N interactions) are critical for structural validation. For example, reports dihedral angles of 42.69°–54.49° in similar hydroxylamine derivatives .

Advanced: What experimental approaches are used to study metabolic pathways involving this compound?

Answer:
Metabolism studies often involve:

  • In Vitro Incubations: Hepatic microsomes (rat/rabbit) are incubated with the compound and NADPH to simulate enzymatic activity.
  • Enzyme Induction: Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to assess isoform-specific metabolism .
  • Analytical Methods: HPLC or LC-MS detects metabolites. For instance, identifies metabolites like o-anisidine (retention time: 28.6 min) and nitroso derivatives (8.8 min) in microsomal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Reactant of Route 2
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N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.